Sulfadoxine D3

概要

説明

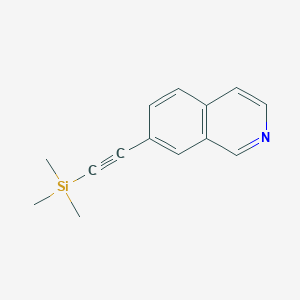

Sulfadoxine D3 is a deuterium labeled Sulfadoxine . It is a long-acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections . It is also an isotopically labeled compound of sulfonamide antibiotics .

Synthesis Analysis

The synthesis of this compound involves the use of 4-Amino-N-[5-methoxy-6-(methoxy-d3)-4-pyrimidinyl]benzenesulfonamide . It is typically utilized as an analytical standard in chromatographic investigations .Molecular Structure Analysis

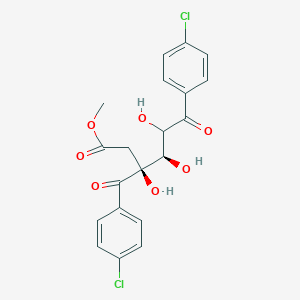

The molecular formula of this compound is C12D3H11N4O4S . The structure of this compound includes a pyrimidine ring substituted with amino and methoxy groups .Chemical Reactions Analysis

This compound, like other sulfonamides, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the synthesis of folic acid, which is vital for cell growth in Plasmodium falciparum .Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 125 Ų .科学的研究の応用

1. Resistance Mechanism Study in Malaria Parasites

Sulfadoxine is commonly used in combination with pyrimethamine (Fansidar) for treating Plasmodium falciparum malaria. Research reveals that Plasmodium vivax shows innate resistance to sulfadoxine due to specific amino acid differences in the sulfadoxine-binding site of the dihydropteroate synthase enzyme. This mechanism of resistance is critical for understanding malaria treatment and developing new antimalarial strategies (Korsinczky et al., 2004).

2. Antifolate Antimalarial Resistance Analysis

The resistance to sulfadoxine-pyrimethamine in southeast Africa has been studied to understand the genetic evolution and spread of resistant malaria parasites. It was found that resistance alleles in the dhfr and dhps genes, which confer resistance to sulfadoxine-pyrimethamine, have spread across large geographic distances, emphasizing the role of gene flow in the development of resistance in African countries (Roper et al., 2003).

3. Regional Differences in Malaria Resistance Genotypes

Research mapping the genotypes responsible for sulfadoxine-pyrimethamine resistance in Africa found significant regional differences. In West Africa, a 'partially resistant' genotype predominates, whereas in East Africa, a 'fully resistant' genotype is common. This regional variation is crucial for malaria treatment and prevention strategies (Naidoo & Roper, 2013).

4. Biodegradation of Sulfadoxine in Environmental Remediation

A study identified a bacterial strain, Pseudomonas sp. DX7, capable of degrading sulfadoxine, which is important given the environmental concerns regarding sulfonamide contamination. This discovery has implications for bioremediation of sulfadoxine-contaminated environments (Zhang et al., 2012).

5. Pharmacokinetics and Therapeutic Efficacy in Malaria Treatment

Research on the association between sulfadoxine-pyrimethamine pharmacokinetics and its therapeutic efficacy in treating malaria highlighted the complexity of treatment outcomes. The study indicated that blood concentrations of the drugs could influence the clearance of resistant P. falciparum genotypes, providing insights into effective malaria treatment strategies (Dzinjalamala et al., 2005).

6. Analytical Methods in Pharmacokinetic Research

The establishment of a LC-MS/MS method for determining sulfadoxine and pyrimethamine in human plasma contributes to the understanding of these drugs' pharmacokinetics. Such methods are essential for researching drug efficacy and safety (Chen, 2009).

作用機序

Target of Action

Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.

Safety and Hazards

特性

IUPAC Name |

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746796 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262770-70-6 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?

A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.

Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?

A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)